(1R,2R)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol
Overview
Description
D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol: is a bioactive sphingolipid known for its role in regulating ceramide metabolism. It is a potent inhibitor of glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol typically begins with the appropriate threo-1-phenyl-2-amino-1,3-propanediol derivative.
Reaction Steps: The amino group is acylated with palmitoyl chloride to form the palmitoylamino derivative. This intermediate is then reacted with morpholine to yield the final product.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions with appropriate solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at low to moderate levels to ensure high yield and purity.
Industrial Production Methods
Large-Scale Synthesis: Industrial production involves similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize impurities.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Inhibition of Enzymes: D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol is known to inhibit glucosylceramide synthase, leading to a reduction in glycosphingolipid synthesis.
Interaction with Cellular Components: It can influence cytokinesis and glycosylation processes by inhibiting glucosylceramide synthase.
Common Reagents and Conditions
Reagents: Common reagents include palmitoyl chloride, morpholine, and appropriate solvents like dichloromethane.
Conditions: Reactions are typically carried out under anhydrous conditions with controlled temperatures.
Major Products
Primary Product: The primary product of these reactions is D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol itself.
By-products: By-products may include unreacted starting materials and minor impurities, which are removed during purification.
Scientific Research Applications
Chemistry
Analytical Standards: Used as an internal standard in high-performance liquid chromatography for quantifying related compounds.
Biology
Cellular Studies: Employed in studies investigating the role of glycosphingolipids in cellular processes such as cytokinesis and glycosylation.
Medicine
Cancer Research: Investigated for its potential to resensitize multidrug-resistant cancer cells to anticancer drugs by down-regulating P-glycoprotein.
Industry
Pharmaceuticals: Utilized in the development of therapeutic agents targeting glycosphingolipid metabolism.
Mechanism of Action
Inhibition of Glucosylceramide Synthase
Comparison with Similar Compounds
Similar Compounds
DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol: A racemic mixture that also inhibits glucosylceramide synthase but with different enantiomeric properties.
N-Butyldeoxynojirimycin: Another inhibitor of glycosphingolipid synthesis, but with a different mechanism of action.
Uniqueness
Properties
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32)/t27-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBANDBMHLEMFA-XRKRLSELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164156 | |
Record name | Hexadecanamide, N-((1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149022-18-4 | |
Record name | rel-N-[(1R,2R)-2-Hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]hexadecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149022-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexadecanamide, N-((1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149022184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecanamide, N-((1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper regarding D-threo-PPMP?
A1: The research paper focuses on developing and validating a liquid chromatography method to accurately measure the concentration of D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) in biological samples, specifically mouse plasma and liver tissue []. This method is crucial for pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion of D-threo-PPMP in preclinical models.
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